3-(苯乙炔基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

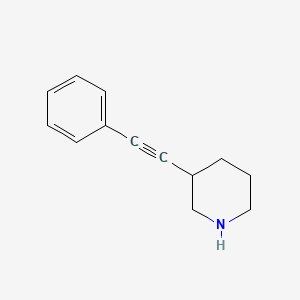

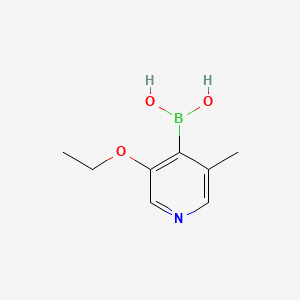

3-(Phenylethynyl)piperidine is a chemical compound with the molecular formula C13H15N . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives, such as 3-(Phenylethynyl)piperidine, are known to have a variety of pharmacological effects .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. One method involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another approach uses palladium and rhodium hydrogenation . The construction of the piperidine ring via [3+3] cycloaddition method has also been utilized .Molecular Structure Analysis

The molecular structure of 3-(Phenylethynyl)piperidine is analyzed using methods such as comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis fields (CoMSIA), and Topomer CoMFA (T-COMFA) . These methods help in understanding the relationship between the molecular structure and its inhibitory activity.Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

阿片受体拮抗剂和胃肠运动障碍:Zimmerman 等人(1994)探索了 N-取代-反式-3,4-二甲基-4-(3-羟基苯基)哌啶内的构效关系,从而发现了 LY246736 等化合物。这些化合物对阿片受体具有高亲和力,并且是有效的 mu 受体拮抗剂,在治疗胃肠运动障碍方面具有潜在应用 (Zimmerman 等人,1994).

阿尔茨海默病治疗:Parlar 等人(2022)合成了哌啶-3-碳酰肼-腙并评估了它们的胆碱酯酶抑制活性和抗氧化能力。这些化合物作为抗击阿尔茨海默病的多功能药物显示出前景 (Parlar 等人,2022).

化学合成和药物研究:Millet & Baudoin(2015)开发了一种钯催化的迁移 Negishi 偶联方法来获得 3-芳基-N-Boc-哌啶。这一过程对于构建基于哌啶的药物化合物至关重要 (Millet & Baudoin,2015).

抗癌研究:Vinaya 等人(2011)通过合成新型哌啶衍生物探索了与哌啶骨架相关的抗癌作用。其中一些化合物对人类白血病细胞表现出显着的抗增殖活性 (Vinaya 等人,2011).

精神药理学和药物滥用研究:De Paoli 等人(2013)表征了三种精神活性芳基环己胺,包括 1-[1-(3-甲氧基苯基)环己基]哌啶,并开发了在生物基质中测定它们的方法。这项研究与理解精神活性物质的作用和检测有关 (De Paoli 等人,2013).

代谢型谷氨酸受体拮抗剂:Cosford 等人(2003)合成了一种比 2-甲基-6-(苯乙炔基)吡啶(3)更有效且更具选择性的化合物,后者是一种已知的 mGlu5 受体拮抗剂。这项研究有助于开发用于焦虑等疾病的新型治疗剂 (Cosford 等人,2003).

抗菌和抗真菌剂开发:Khalid 等人(2016)合成了 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物对各种微生物表现出中等到显着的活性 (Khalid 等人,2016).

DNA 研究和遗传学研究:McHugh & Knowland(1995)研究了胺类,包括哌啶,用于切割无碱基 DNA 和紫外线照射的 DNA,而不会造成非特异性损伤。这对遗传研究和理解 DNA 损伤具有影响 (McHugh & Knowland,1995).

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Phenylethynyl)piperidine, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the active research in this field .

属性

IUPAC Name |

3-(2-phenylethynyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVQVYBVQSRALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744744 |

Source

|

| Record name | 3-(Phenylethynyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylethynyl)piperidine | |

CAS RN |

1260782-26-0 |

Source

|

| Record name | 3-(Phenylethynyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)